2-Chloro-5-((4-ethylpiperazin-1-yl)methyl)pyrimidine
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Overview
Description
2-Chloro-5-[(4-ethyl-1-piperazinyl)methyl]pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a chloro group and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(4-ethyl-1-piperazinyl)methyl]pyrimidine typically involves the reaction of 2-chloropyrimidine with 4-ethylpiperazine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[(4-ethyl-1-piperazinyl)methyl]pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and bases like potassium carbonate. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation and reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding aminopyrimidine derivative.
Scientific Research Applications
2-Chloro-5-[(4-ethyl-1-piperazinyl)methyl]pyrimidine has several scientific research applications:
Medicinal chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological studies: The compound can be used to study the interactions with biological targets, such as enzymes or receptors.
Chemical biology: It serves as a probe to investigate biological pathways and mechanisms.
Industrial applications: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[(4-ethyl-1-piperazinyl)methyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can enhance the binding affinity to these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-[(4-ethyl-1-piperazinyl)methyl]pyrimidine
- 2-Chloro-6-[(4-ethyl-1-piperazinyl)methyl]pyrimidine
- 2-Chloro-5-[(4-methyl-1-piperazinyl)methyl]pyrimidine
Uniqueness
2-Chloro-5-[(4-ethyl-1-piperazinyl)methyl]pyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chloro group and the piperazine moiety can affect the compound’s interaction with molecular targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C11H17ClN4 |
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Molecular Weight |
240.73 g/mol |
IUPAC Name |
2-chloro-5-[(4-ethylpiperazin-1-yl)methyl]pyrimidine |
InChI |
InChI=1S/C11H17ClN4/c1-2-15-3-5-16(6-4-15)9-10-7-13-11(12)14-8-10/h7-8H,2-6,9H2,1H3 |
InChI Key |
SKWFQMZLRCZOQM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CC2=CN=C(N=C2)Cl |
Origin of Product |
United States |
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